3-BENZYL-2-[4-(1-BENZYL-1-HYDROXY-3-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-3-HYDROXY-1-ISOINDOLINONE
Overview
Description
2,2’-butane-1,4-diylbis(3-benzyl-3-hydroxyisoindolin-1-one) is a complex organic compound characterized by its unique structure, which includes two isoindolinone moieties connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-butane-1,4-diylbis(3-benzyl-3-hydroxyisoindolin-1-one) typically involves a multi-step process. One common method includes the reaction of 2-iodobenzamide derivatives with substituted benzyl cyanides in the presence of copper(I) chloride (CuCl) and cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . This reaction proceeds through a one-pot, two-step sequential process, yielding the desired isoindolinone derivatives.
Industrial Production Methods
While specific industrial production methods for 2,2’-butane-1,4-diylbis(3-benzyl-3-hydroxyisoindolin-1-one) are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-butane-1,4-diylbis(3-benzyl-3-hydroxyisoindolin-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The compound can be reduced to form different isoindolinone derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups to the benzyl moieties.
Scientific Research Applications
2,2’-butane-1,4-diylbis(3-benzyl-3-hydroxyisoindolin-1-one) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 2,2’-butane-1,4-diylbis(3-benzyl-3-hydroxyisoindolin-1-one) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isoindolinone moieties can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-butane-1,4-diylbis(3-hydroxyisoindolin-1-one): Lacks the benzyl groups, which may affect its reactivity and biological activity.
3-benzyl-3-hydroxyisoindolin-1-one: Contains only one isoindolinone moiety, making it less complex than 2,2’-butane-1,4-diylbis(3-benzyl-3-hydroxyisoindolin-1-one).
Uniqueness
2,2’-butane-1,4-diylbis(3-benzyl-3-hydroxyisoindolin-1-one) is unique due to its dual isoindolinone structure connected by a butane-1,4-diyl linker, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-benzyl-2-[4-(1-benzyl-1-hydroxy-3-oxoisoindol-2-yl)butyl]-3-hydroxyisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O4/c37-31-27-17-7-9-19-29(27)33(39,23-25-13-3-1-4-14-25)35(31)21-11-12-22-36-32(38)28-18-8-10-20-30(28)34(36,40)24-26-15-5-2-6-16-26/h1-10,13-20,39-40H,11-12,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEINBXCJVUWMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CCCCN4C(=O)C5=CC=CC=C5C4(CC6=CC=CC=C6)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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